2-[Cyclopropyl-[[6-(dimethylamino)pyridin-3-yl]methyl]amino]acetonitrile
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Overview
Description
2-[Cyclopropyl-[[6-(dimethylamino)pyridin-3-yl]methyl]amino]acetonitrile is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a dimethylamino-substituted pyridine ring, and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-[[6-(dimethylamino)pyridin-3-yl]methyl]amino]acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 6-(dimethylamino)pyridine-3-carbaldehyde. This can be achieved through the Vilsmeier-Haack reaction, where dimethylamine and pyridine are reacted with a formylating agent such as POCl3.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done using cyclopropyl bromide in the presence of a base like sodium hydride (NaH) to form the cyclopropyl-substituted intermediate.
Formation of the Acetonitrile Group: Finally, the acetonitrile group is introduced through a nucleophilic substitution reaction. The intermediate is reacted with chloroacetonitrile in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-[[6-(dimethylamino)pyridin-3-yl]methyl]amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: Pd/C, LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, bases like NaH or K2CO3
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In organic synthesis, 2-[Cyclopropyl-[[6-(dimethylamino)pyridin-3-yl]methyl]amino]acetonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may allow it to interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-[[6-(dimethylamino)pyridin-3-yl]methyl]amino]acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino group can enhance its binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[Cyclopropyl-[[6-(methylamino)pyridin-3-yl]methyl]amino]acetonitrile
- 2-[Cyclopropyl-[[6-(ethylamino)pyridin-3-yl]methyl]amino]acetonitrile
Uniqueness
Compared to similar compounds, 2-[Cyclopropyl-[[6-(dimethylamino)pyridin-3-yl]methyl]amino]acetonitrile is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
2-[cyclopropyl-[[6-(dimethylamino)pyridin-3-yl]methyl]amino]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-16(2)13-6-3-11(9-15-13)10-17(8-7-14)12-4-5-12/h3,6,9,12H,4-5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRCYRKMGFPVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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